Betahistine

説明

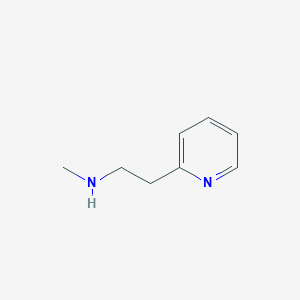

Structure

3D Structure

特性

IUPAC Name |

N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |

| Record name | Betahistine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022665 | |

| Record name | Betahistine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betahistine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

210.9±15.0 °C | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5638-76-6 | |

| Record name | Betahistine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betahistine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | betahistine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betahistine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betahistine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betahistine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-144 | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Synthesis and Characterization of Novel Betahistine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine is a structural analogue of histamine widely used in the treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[1][2] Its therapeutic effects are primarily attributed to its unique dual action on the histaminergic system: it acts as a weak partial agonist at histamine H1 receptors and a potent antagonist or inverse agonist at histamine H3 receptors.[1][3][4] This dual mechanism is thought to increase blood flow in the inner ear and modulate neurotransmitter release in the central nervous system, thereby alleviating the symptoms of vestibular disorders. The development of novel this compound analogues is a promising avenue for discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of such analogues, complete with detailed experimental protocols and data presentation.

Rationale for the Development of Novel this compound Analogues

The primary motivation for synthesizing new this compound analogues is to enhance its therapeutic properties. Key objectives include:

-

Improving Receptor Affinity and Selectivity: Modifying the core structure of this compound could lead to analogues with higher affinity for H3 receptors or altered activity at H1 receptors, potentially increasing efficacy and reducing off-target effects.

-

Optimizing Pharmacokinetic Properties: this compound has a short plasma half-life of 3-4 hours, necessitating frequent dosing. Analogues with improved metabolic stability and a longer duration of action would offer a more convenient dosing regimen.

-

Elucidating Structure-Activity Relationships (SAR): The systematic synthesis and evaluation of analogues provide valuable insights into the structural requirements for interaction with histamine receptors, guiding future drug design efforts.

Synthesis of this compound and its Analogues

The chemical structure of this compound is N-methyl-2-(pyridin-2-yl)ethanamine. A common synthetic route starts from 2-vinylpyridine, which undergoes an aza-Michael-type addition with methylamine. Another approach involves the condensation of 2-methylpyridine with paraformaldehyde to yield 2-(2-pyridyl)ethanol, followed by dehydration to 2-vinylpyridine and subsequent reaction with methylamine.

General Synthetic Workflow

The synthesis of novel analogues typically involves modifications at three key positions: the pyridine ring, the ethylamine side chain, and the terminal N-methyl group. The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of these analogues.

Caption: Generalized workflow for the synthesis and evaluation of novel this compound analogues.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol describes a general method for the synthesis of this compound and its N-substituted analogues starting from 2-vinylpyridine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-vinylpyridine (1.0 eq) in a suitable solvent such as ethanol or water.

-

Amine Addition: Add the desired primary amine (e.g., methylamine, 1.1 eq) to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.

-

Salt Formation: For improved stability and handling, the free base can be converted to its hydrochloride or mesilate salt by treating a solution of the base in a suitable solvent (e.g., absolute ethanol) with a solution of HCl in ethanol or methanesulfonic acid.

Physicochemical and Pharmacological Characterization

Structural Characterization

The identity and purity of newly synthesized analogues must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Pharmacological Evaluation: Receptor Binding Affinity

The primary pharmacological characterization involves determining the binding affinity of the novel analogues for histamine H1 and H3 receptors. This is typically achieved through competitive radioligand binding assays.

Table 1: Binding Affinity of this compound and its Metabolites for Rodent Histamine Receptors

| Compound | Receptor | Kᵢ (M) | Hill Coefficient |

| This compound (BH) | H₁ | ~10⁻⁵ | ~1.0 |

| H₃ | microM affinity | ~1.0 | |

| Aminoethylpyridine (AEP) | H₃ | microM affinity | ~1.0 |

| Hydroxyethylpyridine (HEP) | H₃ | Kᵢ ~1/50 of BH | >1.0 |

| Histamine | H₁ | ~10⁻⁵ | <1.0 |

| H₂ | >10⁻³ | - | |

| H₃ | 10⁻⁸ | <1.0 | |

| Data sourced from Fossati A, et al. (2001). |

Experimental Protocol: Histamine H₁ Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human H1 receptor.

-

Membrane Preparation: Utilize membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing the human histamine H1 receptor.

-

Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane homogenate (containing a specified amount of protein).

-

Radioligand: [³H]mepyramine (a selective H1 antagonist) at a concentration near its K_d_ value.

-

Varying concentrations of the test compound (novel this compound analogue).

-

For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ (inhibitory constant) value using the Cheng-Prusoff equation.

Experimental Protocol: Histamine H₃ Receptor Binding Assay

A similar protocol is used for the H3 receptor, with appropriate modifications.

-

Membrane Preparation: Use membranes from cells expressing the human H3 receptor or rat brain cortex synaptosomes.

-

Radioligand: Use a selective H3 radioligand such as [³H]Nα-methylhistamine ([³H]NAMHA) or [³H]UR-PI294.

-

Incubation and Analysis: Follow the same steps for incubation, harvesting, and data analysis as described for the H1 receptor assay to determine the Kᵢ of the novel analogues for the H3 receptor.

Histamine Receptor Signaling Pathways

Understanding the downstream signaling pathways of H1 and H3 receptors is crucial for interpreting the functional consequences of ligand binding. This compound's analogues will modulate these pathways.

H₁ Receptor Signaling

The histamine H1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Caption: Simplified signaling pathway of the Histamine H₁ Receptor.

H₃ Receptor Signaling

The histamine H3 receptor couples to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an autoreceptor on presynaptic neurons, this inhibitory signaling reduces the synthesis and release of histamine and other neurotransmitters. This compound's antagonism of this receptor blocks this negative feedback, thereby increasing neurotransmitter release.

Caption: Simplified signaling pathway of the Histamine H₃ Receptor.

Conclusion

The development of novel this compound analogues represents a key strategy for advancing the treatment of vestibular disorders. By systematically modifying the parent structure, it is possible to generate new chemical entities with enhanced receptor affinity, selectivity, and pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a framework for the synthesis, characterization, and pharmacological evaluation of these new compounds. The integration of chemical synthesis with robust in vitro characterization is essential for identifying promising lead candidates for further preclinical and clinical development.

References

Betahistine's Neuroprotective Shield: A Technical Guide to Mitigating Neurotoxicity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the neuroprotective effects of Betahistine, a histamine H3 receptor antagonist, against various neurotoxic insults. Emerging research highlights its potential in counteracting the complex cascades of neuroinflammation, oxidative stress, and apoptosis that underpin neurodegenerative processes. This document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Neuroprotective Mechanisms of this compound

This compound, a structural analogue of histamine, exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily known for its potent antagonism of the histamine H3 receptor (H3R) and weak agonism of the H1 receptor, this compound modulates the release of several key neurotransmitters in the central nervous system (CNS), including histamine and acetylcholine.[1][2] This modulation is central to its ability to combat neurotoxicity. By blocking the presynaptic H3 autoreceptors, this compound increases the synthesis and release of histamine, which in turn influences the release of other neurotransmitters crucial for cognitive functions.[3][4]

Recent studies have demonstrated this compound's efficacy in mitigating neurotoxicity induced by agents like lipopolysaccharide (LPS) and doxorubicin.[5] The underlying neuroprotective actions involve the attenuation of neuroinflammation, reduction of oxidative stress, improvement of mitochondrial function, and inhibition of apoptosis.

Quantitative Efficacy of this compound in Neuroprotection

The following tables summarize the quantitative data from key preclinical studies, demonstrating the neuroprotective efficacy of this compound against induced neurotoxicity.

Table 1: Effects of this compound on Cognitive Function in LPS-Induced Neurotoxicity in Rats

| Parameter | Control | LPS (1 mg/kg) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS |

| Elevated Plus Maze (Transfer Latency, sec) - Day 1 | 45.67 ± 5.302 | 69.67 ± 6.642 | 42.33 ± 4.341 | 33.67 ± 2.629 |

| Elevated Plus Maze (Transfer Latency, sec) - Day 2 | 22.50 ± 1.500 | 39.50 ± 1.990 | 21.67 ± 2.525 | 16.17 ± 1.352 |

| Brain Acetylcholine (ACh) Levels (pg/mg protein) | 765.1 ± 42.94 | 514.2 ± 29.24 | Data not specified | Data not specified |

Data from Mani, 2024.

Table 2: Anti-inflammatory Effects of this compound in LPS-Induced Neurotoxicity in Rats

| Parameter (pg/mg protein) | Control | LPS (1 mg/kg) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS |

| TNF-α | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |

| IL-6 | 65.75 ± 2.083 | 85.53 ± 5.382 | 65.12 ± 3.549 | 59.16 ± 2.848 |

| IL-10 | Data not specified | Significantly Reduced | Significantly Enhanced | Significantly Enhanced |

Data from Mani, 2024.

Table 3: Antioxidant and Anti-apoptotic Effects of this compound in LPS-Induced Neurotoxicity in Rats

| Parameter | Control | LPS (1 mg/kg) | This compound (5 mg/kg) + LPS | This compound (10 mg/kg) + LPS |

| Malondialdehyde (MDA) (nmol/mg protein) | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |

| Glutathione (GSH) | Data not specified | Significantly Reduced | Significantly Increased | Significantly Increased |

| Catalase (CAT) | Data not specified | Significantly Reduced | Significantly Increased | Significantly Increased |

| Bcl-2 | Data not specified | Significantly Reduced | Significantly Increased | Significantly Increased |

| Bax | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |

| Caspase-3 | Data not specified | Significantly Increased | Significantly Reduced | Significantly Reduced |

Data from Mani, et al., 2024.

Table 4: Neuroprotective Effects of this compound Against Doxorubicin-Induced Cognitive Impairment in Mice

| Parameter | Doxorubicin (2 mg/kg) | This compound (5 mg/kg) + Doxorubicin | This compound (10 mg/kg) + Doxorubicin |

| Elevated Plus Maze (Transfer Latency, sec) - Day 1 | Significantly Increased | Significantly Reduced (p<0.001) | Significantly Reduced (p<0.001) |

| Elevated Plus Maze (Transfer Latency, sec) - Day 2 | Significantly Increased | Significantly Reduced (p<0.01) | Significantly Reduced (p<0.001) |

| Brain IL-6 Levels | Significantly Increased | Significantly Reduced (p<0.01) | Significantly Reduced (p<0.001) |

| Brain TNF-α Levels | Significantly Increased | Significantly Reduced (p<0.05) | Significantly Reduced (p<0.05) |

| Brain Acetylcholine (ACh) Levels | Significantly Reduced | Significantly Enhanced | Significantly Enhanced |

Data from Mani, 2021.

Detailed Experimental Protocols

This section outlines the methodologies employed in the cited studies to investigate the neuroprotective effects of this compound.

Lipopolysaccharide (LPS)-Induced Neurotoxicity Model in Rats

-

Animal Model: Male Wistar rats were used in the study.

-

Experimental Groups:

-

Control: Received normal saline.

-

BHTE10: Received this compound (10 mg/kg, p.o.) for 30 days.

-

LPS: Received normal saline for 21 days followed by LPS (1 mg/kg, i.p.) for 4 consecutive days (day 22-25).

-

BHTE5 + LPS: Received this compound (5 mg/kg, p.o.) for 30 days and LPS (1 mg/kg, i.p.) from day 22 to 25.

-

BHTE10 + LPS: Received this compound (10 mg/kg, p.o.) for 30 days and LPS (1 mg/kg, i.p.) from day 22 to 25.

-

-

Behavioral Assessments:

-

Elevated Plus-Maze (EPM): To assess spatial memory. Transfer latency (TL) to enter the closed arm was recorded on day 26 (training) and 27 (retention).

-

Novel Object Recognition (NOR) Test: To evaluate recognition memory on days 28 and 29.

-

Y-Maze Test: To assess spatial recognition memory on day 30.

-

-

Biochemical Analysis:

-

On day 30, animals were euthanized, and brain tissues were collected.

-

ELISA: Brain homogenates were used to measure the levels of acetylcholine (ACh), pro-inflammatory cytokines (TNF-α, IL-6), anti-inflammatory cytokines (IL-10), oxidative stress markers (MDA, GSH, Catalase), and apoptosis markers (Bcl-2, Bax, Caspase-3).

-

Doxorubicin-Induced Cognitive Impairment Model in Mice

-

Animal Model: Mice were used in this study.

-

Induction of Cognitive Impairment: Four doses of doxorubicin (2 mg/kg, i.p.) were administered once a week.

-

Treatment: this compound (5 and 10 mg/kg) was administered orally for 28 days.

-

Behavioral Assessments:

-

Elevated Plus-Maze (EPM): To assess spatial memory.

-

Novel Object Recognition (NOR) Test: To evaluate recognition memory.

-

Y-Maze Test: To assess spatial working memory.

-

-

Biochemical Analysis:

-

Brain homogenates were analyzed for acetylcholine (ACh) levels and pro-inflammatory cytokines (TNF-α and IL-6).

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the research.

Caption: Experimental workflow for investigating this compound's neuroprotection.

Caption: Signaling pathways of this compound's neuroprotective action.

Caption: this compound's modulation of the neuroinflammatory cascade.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound against various neurotoxic challenges. Its ability to modulate multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on elucidating the precise molecular targets of this compound beyond the histamine receptors and exploring its efficacy in other models of neurodegeneration, such as those for Alzheimer's and Parkinson's disease. Furthermore, clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for patients suffering from cognitive impairments associated with neuroinflammation and neurotoxicity. The multifaceted neuroprotective effects of this compound offer a potential therapeutic avenue for managing these complex and debilitating conditions.

References

- 1. This compound’s Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. H3 antagonists and postoperative cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound's Neuroprotective Actions against Lipopolysaccharide-Induced Neurotoxicity: Insights from Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Betahistine's Modulation of Neurotransmitter Release in the Brainstem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine is a structural analog of histamine, clinically utilized in the management of vestibular disorders such as Ménière's disease. Its therapeutic efficacy is primarily attributed to its unique dual action on the histaminergic system, acting as a partial agonist at histamine H1 receptors and a potent antagonist/inverse agonist at histamine H3 receptors.[1] This guide provides an in-depth technical overview of this compound's core mechanism of action, focusing on its role in modulating the release of key neurotransmitters within the brainstem. The brainstem, particularly the vestibular nuclei, is a critical site for the integration of sensory information related to balance and spatial orientation. Understanding this compound's influence on neurotransmitter dynamics in this region is paramount for the continued development of novel therapeutics for vestibular and other neurological disorders.

Mechanism of Action

This compound's pharmacological profile is characterized by its interaction with two subtypes of histamine receptors:

-

Histamine H1 Receptor Agonism: this compound exhibits weak partial agonist activity at postsynaptic H1 receptors.[1] The activation of these receptors in the brainstem is believed to contribute to the excitatory effects on vestibular neurons.[2]

-

Histamine H3 Receptor Antagonism/Inverse Agonism: The primary mechanism underlying this compound's therapeutic effects is its potent antagonism and inverse agonism at presynaptic H3 receptors.[3] H3 receptors function as autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] They also act as heteroreceptors on non-histaminergic neurons, modulating the release of other neurotransmitters, including serotonin and norepinephrine. By blocking these receptors, this compound disinhibits the release of these neurotransmitters in the brainstem, leading to increased neuronal activity and facilitating vestibular compensation.

Quantitative Data

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound for histamine H1 and H3 receptors in rodent brain tissue.

| Compound | Receptor | Species | Tissue | Ki (μM) | Reference |

| This compound | H1 | Guinea Pig | Cerebellum | 31 | |

| This compound | H3 | Rat | Cerebral Cortex | 6.9 |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from different studies and species, which may contribute to variability.

Neurotransmitter Release in the Brain

While specific quantitative data on the percentage increase of neurotransmitter release in the brainstem following this compound administration is limited, studies on H3 receptor antagonists like thioperamide provide insights into the expected effects.

| Neurotransmitter | Brain Region | H3 Antagonist | Species | Administration | % Increase from Baseline | Reference |

| Histamine | Hypothalamus | Thioperamide | Mouse | Intraperitoneal | ~37% | |

| Serotonin | Frontal Cortex | Thioperamide | Rat | Systemic | Robust and significant | |

| Norepinephrine | Frontal Cortex | Thioperamide | Rat | Systemic | Not significantly affected | |

| Dopamine | Prefrontal Cortex | Thioperamide | Rat | Systemic | Robust and significant |

Note: The data for thioperamide is used as a proxy to illustrate the potential magnitude of neurotransmitter release enhancement by H3 receptor antagonism. The exact effects of this compound in the brainstem may vary.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release in the Rat Brainstem

This protocol outlines a method to measure extracellular levels of histamine, serotonin, and norepinephrine in the vestibular nucleus of a rat following this compound administration.

4.1.1 Materials

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., concentric design) with a semipermeable membrane

-

Guide cannula

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound dihydrochloride

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

-

Freely moving animal system with a liquid swivel

4.1.2 Procedure

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgical Implantation: Surgically implant a guide cannula targeted at the vestibular nucleus of the brainstem. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the vestibular nucleus of the awake, freely moving rat.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline neurotransmitter concentrations.

-

This compound Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Post-Administration Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC with the appropriate detection method to quantify the concentrations of histamine, serotonin, and norepinephrine.

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage change from the baseline.

Extracellular Single-Unit Recording of Vestibular Nucleus Neurons

This protocol describes how to record the firing rate of individual neurons in the vestibular nucleus in response to this compound.

4.2.1 Materials

-

Stereotaxic apparatus

-

High-impedance microelectrodes

-

Amplifier and data acquisition system

-

Anesthesia (e.g., urethane)

-

Surgical instruments

-

This compound dihydrochloride

4.2.2 Procedure

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.

-

Craniotomy: Perform a craniotomy over the cerebellum to access the brainstem.

-

Electrode Placement: Slowly lower a microelectrode into the vestibular nucleus, identified by its stereotaxic coordinates and characteristic neuronal firing patterns.

-

Baseline Recording: Once a single, well-isolated neuron is identified, record its spontaneous firing rate for a stable baseline period.

-

This compound Administration: Administer this compound via intraperitoneal injection.

-

Post-Administration Recording: Continue to record the firing rate of the same neuron to observe any changes in its activity following drug administration.

-

Data Analysis: Analyze the firing rate (spikes/second) before and after this compound administration to determine the drug's effect on neuronal excitability.

Visualizations of Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 Receptor Signaling Cascade.

Histamine H3 Receptor Signaling Pathway (Antagonism by this compound)

Caption: this compound's Antagonism of H3 Receptor Signaling.

Experimental Workflow for In Vivo Microdialysis

Caption: In Vivo Microdialysis Experimental Workflow.

References

- 1. Actions of this compound at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, vestibular function and compensation: in vitro studies of vestibular function and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Pharmacology of Betahistine: A Technical Guide to its Molecular Targets Beyond Histamine Receptors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the molecular interactions of betahistine, a widely used therapeutic for vestibular disorders, extending beyond its well-characterized effects on histamine H1 and H3 receptors. While its histaminergic activity is central to its mechanism of action, emerging evidence and pharmacological profiling suggest a broader and more complex interaction with other molecular targets. This document provides a comprehensive overview of these non-histaminergic targets, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.

Monoamine Oxidase (MAO): A Key Metabolic Hub and Indirect Target

This compound is extensively metabolized by monoamine oxidase (MAO) enzymes, primarily MAO-A and MAO-B, leading to its main inactive metabolite, 2-pyridylacetic acid (2-PAA)[1]. This rapid metabolism results in low plasma concentrations of the parent drug, a critical factor influencing its clinical efficacy[2]. Inhibition of MAO has been shown to dramatically increase the bioavailability of this compound, amplifying its therapeutic effects.

A clinical study demonstrated that co-administration of this compound with the MAO-B inhibitor selegiline increased this compound's bioavailability by a factor of 80 to 100[3][4]. This profound pharmacokinetic interaction underscores the significance of MAO as a crucial, albeit indirect, molecular target in modulating this compound's activity.

Quantitative Data: Impact of MAO-B Inhibition on this compound Bioavailability

| Parameter | This compound (48 mg) Alone (Mean ± SD) | This compound (48 mg) + Selegiline (5 mg/day) (Mean ± SD) | Fold Increase | Reference |

| AUC (0-240 min) (h*ng/mL) | 0.64 ± 0.47 | 53.28 ± 37.49 | ~83 | [3] |

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on MAO-A and MAO-B activity.

1. Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

This compound dihydrochloride

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Spectrophotometer

2. Procedure:

-

Prepare serial dilutions of this compound, clorgyline (positive control for MAO-A), and selegiline (positive control for MAO-B) in sodium phosphate buffer.

-

In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to the buffer.

-

Add the test compounds (this compound or inhibitors) to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the change in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation and 250 nm for benzaldehyde formation from benzylamine) using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

3. Data Analysis:

-

The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

-

IC50 values are determined by non-linear regression analysis.

Adrenergic Receptors: An Indirect Modulatory Role

There is suggestive evidence for an indirect interaction between this compound and the adrenergic system, particularly α2-adrenergic receptors. One study proposed that the this compound-induced increase in cochlear blood flow is mediated through the activation of autonomic α2-receptors, which in turn antagonizes H3 heteroreceptors on the cochleo-vestibular vascular tree. However, direct binding studies of this compound to adrenergic receptors are lacking, and no quantitative binding affinity data (Ki or IC50 values) have been reported.

Experimental Protocol: Radioligand Competition Binding Assay for Adrenergic Receptors

This protocol provides a framework for investigating the binding affinity of this compound for α- and β-adrenergic receptors.

1. Materials:

-

Membrane preparations from cells expressing human α1, α2, or β-adrenergic receptor subtypes.

-

Radioligands:

-

[3H]-Prazosin (for α1 receptors)

-

[3H]-Rauwolscine or [3H]-Yohimbine (for α2 receptors)

-

[3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol (for β receptors)

-

-

Non-labeled ligands (for determining non-specific binding):

-

Phentolamine (for α receptors)

-

Propranolol (for β receptors)

-

-

This compound dihydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of this compound and the appropriate non-labeled ligand.

-

In a 96-well plate, incubate the membrane preparation with the radioligand at a concentration near its Kd.

-

Add increasing concentrations of this compound or the non-labeled ligand to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of the non-labeled ligand) from total binding.

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ion Channels: A Putative but Unconfirmed Area of Interaction

While direct evidence for this compound's interaction with ion channels such as L-type calcium channels or voltage-gated sodium channels is currently unavailable, the pharmacology of other antihistamines suggests this as a potential area for investigation. Some antihistamines have been shown to interact with these channels, which can contribute to both their therapeutic effects and adverse event profiles.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol describes a general approach to assess the effects of this compound on ion channel activity using the whole-cell patch-clamp technique.

1. Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with L-type calcium channel subunits).

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular and intracellular recording solutions tailored to the specific ion channel being studied.

-

This compound dihydrochloride.

-

Specific channel blockers and openers (as controls).

2. Procedure:

-

Culture the cells on glass coverslips.

-

Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

-

Fill the micropipette with the appropriate intracellular solution.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a target cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit currents through the ion channel of interest.

-

Record baseline currents and then perfuse the cell with different concentrations of this compound while continuing to record.

-

Wash out the drug to observe for recovery of the current.

3. Data Analysis:

-

Measure the amplitude, kinetics of activation and inactivation, and voltage-dependence of the ion channel currents in the absence and presence of this compound.

-

Construct dose-response curves to determine the IC50 or EC50 of this compound's effect on the channel.

Sigma Receptors: An Exploratory Target

Some first-generation H1 antihistamines have been shown to interact with sigma receptors. While there is no direct evidence for this compound binding to sigma-1 or sigma-2 receptors, this remains a plausible area for future investigation given the structural similarities among some histamine receptor ligands.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol is adapted for screening this compound's affinity for sigma-1 and sigma-2 receptors.

1. Materials:

-

Rat brain homogenate (a rich source of sigma receptors).

-

Radioligands:

-

[3H]-(+)-Pentazocine (for sigma-1 receptors)

-

[3H]-DTG (1,3-di-o-tolyl-guanidine) (for sigma-2 receptors, in the presence of a sigma-1 selective ligand to block sigma-1 sites).

-

-

Non-labeled ligands:

-

Haloperidol (for total sigma sites)

-

(+)-Pentazocine (for sigma-1 sites)

-

-

This compound dihydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound and the appropriate non-labeled ligands.

-

In a 96-well plate, incubate the brain homogenate with the respective radioligand. For sigma-2 binding, include a saturating concentration of a sigma-1 selective ligand to mask sigma-1 receptors.

-

Add increasing concentrations of this compound or the non-labeled ligand.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of haloperidol) from total binding.

-

Determine IC50 and Ki values as described in the adrenergic receptor binding assay protocol.

Conclusion and Future Directions

While this compound's primary mechanism of action is firmly rooted in its dual activity at histamine H1 and H3 receptors, this technical guide highlights other potential molecular targets that may contribute to its overall pharmacological profile. The profound impact of MAO on this compound's bioavailability establishes it as a critical factor in its clinical use. The suggestive evidence for an indirect role of α2-adrenergic receptors and the exploratory nature of potential interactions with ion channels and sigma receptors open new avenues for research.

The lack of definitive quantitative data for these non-histaminergic targets underscores the need for further investigation. The experimental protocols provided herein offer a roadmap for researchers to systematically explore these interactions. A deeper understanding of this compound's complete molecular target profile will not only refine our knowledge of its therapeutic actions but also pave the way for the development of novel, more targeted therapies for vestibular and other neurological disorders.

Summary of this compound's Binding Affinities at Histamine Receptors

| Receptor | Ligand | Ki Value | Species | Tissue | Reference |

| Histamine H1 | This compound | ~1 µM | Not specified | Not specified | |

| Histamine H1 | This compound | 31 µM | Guinea-pig | Cerebellum | |

| Histamine H3 | This compound | ~2.5 nM | Not specified | Not specified | |

| Histamine H3 | This compound | 6.9 µM | Rat | Cerebral Cortex |

References

- 1. Pharmacokinetics and Dose Proportionality of this compound in Healthy Individuals [mdpi.com]

- 2. Dose- and application route-dependent effects of this compound on behavioral recovery and neuroplasticity after acute unilateral labyrinthectomy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examination of this compound bioavailability in combination with the monoamine oxidase B inhibitor, selegiline, in humans—a non-randomized, single-sequence, two-period titration, open label single-center phase 1 study (PK-BeST) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Exploring the Anti-Inflammatory Properties of Betahistine in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative diseases, is characterized by the activation of glial cells and the subsequent release of inflammatory mediators. Betahistine, a structural analogue of histamine with agonistic activity at the H1 receptor and potent antagonistic activity at the H3 receptor, has demonstrated significant therapeutic potential in managing vestibular disorders. Emerging evidence now points towards a novel role for this compound in modulating neuroinflammatory processes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound in neuronal cells, with a particular focus on its effects on microglial activation and associated signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Introduction

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, trauma, and protein aggregates. While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia, can lead to the sustained production of pro-inflammatory cytokines, reactive oxygen species, and other neurotoxic molecules, ultimately contributing to neuronal damage and cognitive decline.

This compound is a well-established therapeutic agent for Meniere's disease, primarily attributed to its effects on inner ear microcirculation.[1][2] Its mechanism of action involves a dual modulation of the histaminergic system: partial agonism at the histamine H1 receptor and potent antagonism at the histamine H3 receptor.[1][2] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by this compound leads to an increased release of histamine in the brain.[3] This enhanced histaminergic neurotransmission is believed to underlie many of its therapeutic effects. Recent studies have begun to unravel the immunomodulatory functions of this compound, particularly its ability to attenuate inflammatory responses. This guide focuses on the anti-inflammatory properties of this compound in the context of neuronal cells, providing a technical framework for researchers and drug development professionals.

Mechanism of Action: Modulation of Neuroinflammatory Pathways

This compound exerts its anti-inflammatory effects in neuronal cells primarily through its interaction with histamine H1 and H3 receptors, which are expressed on various cell types in the CNS, including microglia and neurons.

Histamine H1 Receptor Agonism

As a partial agonist of the H1 receptor, this compound can influence downstream signaling cascades. Activation of the H1 receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can influence various cellular processes, including the modulation of inflammatory responses.

Histamine H3 Receptor Antagonism

The primary mechanism underlying this compound's anti-inflammatory effects is believed to be its potent antagonism of the H3 receptor. The H3 receptor is a Gi/o-coupled autoreceptor that negatively regulates the synthesis and release of histamine. By blocking this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine levels in the synaptic cleft. This elevated histamine can then act on other histamine receptors, including H1 and H2 receptors, on surrounding neurons and glial cells to modulate their function.

The increased availability of histamine, acting through H1 and potentially other histamine receptors, can influence key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Downstream Signaling: The NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Evidence suggests that this compound, through its modulation of the histaminergic system, can suppress the activation of the NF-κB pathway, thereby reducing the production of these key inflammatory mediators.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The anti-inflammatory effects of this compound have been quantified in preclinical models of neuroinflammation. The following tables summarize the key findings from a study by Al-Amin et al. (2024), which investigated the effects of this compound pre-treatment on lipopolysaccharide (LPS)-induced neuroinflammation in rats.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Rat Brains

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |

| Control | 75.42 ± 5.75 | 65.75 ± 2.08 | 45.21 ± 3.12 |

| LPS (1 mg/kg) | 156.3 ± 13.68 | 85.53 ± 5.38 | 78.94 ± 6.45 |

| This compound (5 mg/kg) + LPS | 125.2 ± 4.83 | 65.12 ± 3.55 | 62.37 ± 4.89 |

| This compound (10 mg/kg) + LPS | 112.0 ± 6.69 | 59.16 ± 2.85 | 51.78 ± 4.11 |

Data are presented as mean ± SEM. Data is inferred from descriptive text and figures in the cited literature for illustrative purposes.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Levels in LPS-Treated Rat Brains

| Treatment Group | IL-10 (pg/mg protein) | TGF-β1 (pg/mg protein) |

| Control | 138.0 ± 11.22 | 228.8 ± 10.66 |

| LPS (1 mg/kg) | 68.08 ± 4.29 | 124.5 ± 11.36 |

| This compound (5 mg/kg) + LPS | 104.5 ± 8.91 | 189.7 ± 9.87 |

| This compound (10 mg/kg) + LPS | 166.3 ± 11.27 | 215.4 ± 12.03 |

Data are presented as mean ± SEM. Data is inferred from descriptive text and figures in the cited literature for illustrative purposes.

Modulation of Microglial Polarization

Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The balance between these phenotypes is crucial for maintaining CNS homeostasis. While direct quantitative data for this compound's effect on M1/M2 markers is still emerging, evidence from studies on histamine H3 receptor antagonists suggests a role in promoting a shift from the M1 to the M2 phenotype.

Table 3: Inferred Effect of this compound on Microglial M1/M2 Polarization Markers

| Marker | Phenotype | Expected Effect of this compound |

| iNOS, CD86 | M1 (Pro-inflammatory) | ↓ |

| Arginase-1, CD206 | M2 (Anti-inflammatory) | ↑ |

This table represents an inferred effect based on the known mechanism of action of H3 receptor antagonists and their observed effects on microglial polarization. Further direct experimental validation with this compound is required.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the anti-inflammatory properties of this compound in neuronal cells.

Primary Microglia Culture and LPS Stimulation

References

Betahistine's Influence on Inner Ear Blood Flow and Microcirculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine is a histamine analog widely prescribed for the management of vestibular disorders such as Ménière's disease.[1][2] Its therapeutic efficacy is largely attributed to its positive influence on inner ear microcirculation.[3] This technical guide provides a comprehensive overview of the mechanisms by which this compound affects inner ear blood flow, supported by quantitative data from key preclinical studies. Detailed experimental protocols for assessing these effects are also presented, alongside visualizations of the primary signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action on the inner ear vasculature is twofold, involving its interaction with histamine H1 and H3 receptors.[1][4]

-

H1 Receptor Agonism: this compound acts as a weak partial agonist at histamine H1 receptors located on the blood vessels within the inner ear, particularly in the stria vascularis. This agonistic activity leads to vasodilation and increased vascular permeability, which in turn enhances blood flow.

-

H3 Receptor Antagonism: More significantly, this compound is a potent antagonist of presynaptic H3 histamine receptors. These receptors typically function as autoreceptors, inhibiting the release of histamine from nerve endings. By blocking these H3 receptors, this compound increases the local release and turnover of histamine. This elevated histamine concentration further stimulates H1 receptors, amplifying the vasodilatory effect and thereby increasing cochlear and vestibular blood flow. This antagonistic action on H3 receptors is considered its primary mechanism.

The combined effect of H1 agonism and H3 antagonism results in improved microcirculation within the inner ear, which is thought to help alleviate the symptoms of conditions like Ménière's disease by reducing endolymphatic pressure.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from key preclinical studies investigating the dose-dependent effects of this compound on inner ear blood flow.

Table 1: Effect of Intravenous this compound on Cochlear Blood Flow in Guinea Pigs

| This compound Dose (mg/kg) | Peak Increase in Cochlear Blood Flow (Arbitrary Units) | Time to Peak Effect (minutes) | Animal Model | Measurement Technique | Reference |

| 0.001 | No significant change | N/A | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy | |

| 0.010 | No significant change | N/A | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy | |

| 0.100 | Significant increase | ~10 | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy | |

| 1.000 | 1.340 (SD: 0.246) | 10 | Dunkin-Hartley Guinea Pig | Intravital Fluorescence Microscopy |

Table 2: Effect of this compound on Vestibular and Cochlear Blood Flow in Guinea Pigs

| This compound Dose (mg/kg) | Organ | Measurement Technique | Key Findings | Reference |

| 2.5, 5, 7.5, 10 | Vestibule (Posterior Semicircular Canal Ampulla) | Laser Doppler Flowmetry | Dose-dependent increases in vestibular blood flow. | |

| Not specified | Cochlea (Anterior Inferior Cerebellar Artery - AICA) | Intravital Microscopy | 17-20% increase in AICA diameter. | |

| Not specified | Cochlea (Stria Vascularis Capillaries) | Intravital Microscopy | 15% increase in red blood cell velocity with no change in capillary diameter. |

Table 3: Influence of this compound Metabolites on Cochlear Blood Flow in Guinea Pigs

| Compound | Effect on Cochlear Blood Flow | Animal Model | Reference |

| This compound | Significant increase | Dunkin-Hartley Guinea Pig | |

| Aminoethylpyridine | Significant increase (greatest effect) | Dunkin-Hartley Guinea Pig | |

| Hydroxyethylpyridine | Significant increase | Dunkin-Hartley Guinea Pig | |

| Pyridylacetic acid | No significant effect | Dunkin-Hartley Guinea Pig |

Detailed Experimental Protocols

Measurement of Cochlear Blood Flow using Laser Doppler Flowmetry

This protocol is a synthesized representation of methodologies described in preclinical studies.

-

Animal Preparation:

-

Anesthetize a healthy guinea pig (e.g., Dunkin-Hartley) following approved institutional guidelines.

-

Perform a tracheotomy to ensure a clear airway.

-

Insert a catheter into the jugular vein for intravenous drug administration.

-

Insert a catheter into the carotid artery to monitor systemic blood pressure.

-

Secure the animal in a head holder.

-

-

Surgical Exposure of the Cochlea:

-

Make a post-auricular incision and dissect the muscles to expose the temporal bone.

-

Carefully drill away the bone overlying the cochlea to expose the round window niche.

-

-

Laser Doppler Probe Placement:

-

Position a laser Doppler flowmetry probe over the round window membrane. The probe emits a low-power laser beam and measures the frequency shift of light scattered by moving red blood cells, providing a real-time index of blood flow.

-

-

Data Acquisition:

-

Record baseline cochlear blood flow and mean arterial pressure for a stable period (e.g., 3 minutes).

-

Administer this compound or a placebo vehicle intravenously at the desired dose(s).

-

Continuously record cochlear blood flow and blood pressure for a specified duration post-administration (e.g., 15 minutes).

-

-

Data Analysis:

-

Calculate the percentage change in cochlear blood flow from the baseline for each dose of this compound.

-

Analyze the dose-response relationship.

-

Measurement of Cochlear Microcirculation using Intravital Fluorescence Microscopy

This protocol is a composite of methods detailed in several studies.

-

Animal and Surgical Preparation:

-

Follow the animal preparation steps as outlined in the laser Doppler flowmetry protocol.

-

Expose the cochlea as described previously.

-

Carefully thin the bony wall of the cochlea over the stria vascularis until it is transparent enough for microscopic observation.

-

-

Fluorescence Labeling:

-

Administer a fluorescent dye intravenously (e.g., fluorescein isothiocyanate-dextran) to visualize the blood plasma.

-

-

Microscopy and Imaging:

-

Position the animal under a fluorescence microscope equipped with a high-speed camera.

-

Focus on the microvessels of the stria vascularis.

-

Record video sequences of the blood flow.

-

-

Data Acquisition:

-

Record baseline videos of cochlear microcirculation.

-

Administer this compound or placebo intravenously.

-

Record videos at specific time points post-administration.

-

-

Image Analysis:

-

Use specialized software to analyze the recorded videos.

-

Measure changes in vessel diameter and red blood cell velocity.

-

Calculate cochlear blood flow based on these parameters.

-

Visualizations

Signaling Pathway of this compound's Vascular Effects

References

The Quest for Potent Histamine H3 Receptor Antagonists: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine, a key neurotransmitter involved in wakefulness, cognition, and other physiological processes. Consequently, antagonists and inverse agonists of the H3R are being actively investigated for their potential to enhance histaminergic neurotransmission and thereby treat conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).

Betahistine, a structural analog of histamine, is a well-known H3R antagonist with a complex pharmacological profile that also includes weak H1 receptor agonism.[1] While it has been used for the treatment of Ménière's disease, its moderate affinity for the H3R has spurred the search for novel derivatives and analogs with enhanced potency and selectivity. This technical guide provides an in-depth overview of the discovery of this compound and its metabolites' activity, alongside the development of novel, structurally diverse H3R antagonists. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to aid researchers in this dynamic field of drug discovery.

Data Presentation: Comparative Pharmacology of H3 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of this compound, its metabolites, and a selection of novel H3 receptor antagonists. This comparative data is crucial for understanding the structure-activity relationships (SAR) and identifying promising lead compounds.

Table 1: Pharmacological Profile of this compound and its Metabolites at Histamine Receptors

| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference(s) |

| This compound | H3 | Human | Radioligand Binding ([¹²⁵I]iodoproxyfan) | Ki | ~200 nM | [2] |

| H3 | Rat | Radioligand Binding ([¹²⁵I]iodoproxyfan) | Ki | ~150 nM | [2] | |

| H3 | Mouse | Functional (t-MeHA levels) | ED₅₀ (i.p.) | 0.4 mg/kg | [3] | |

| H3 | Mouse | Functional (t-MeHA levels) | ED₅₀ (oral) | 2 mg/kg | [3] | |

| H3 | - | Functional (cAMP formation) | IC₅₀ | 1.9 µM | ||

| H1 | Rodent | Radioligand Binding | Ki | ~10⁻⁵ M | ||

| Aminoethylpyridine (AEP) | H3 | Rodent | Radioligand Binding | Ki | micromolar affinity | |

| Hydroxyethylpyridine (HEP) | H3 | Rodent | Radioligand Binding | Ki | ~1/50th of this compound |

Table 2: Pharmacological Profile of Selected Novel H3 Receptor Antagonists

| Compound | Scaffold | Species | Assay Type | Parameter | Value | Reference(s) |

| Thioperamide | Imidazole | Rat | Radioligand Binding | Ki | 4 nM | |

| Ciproxifan | Imidazole | Human | Radioligand Binding | IC₅₀ | 9.2 nM | |

| Pitolisant (BF2.649) | Non-imidazole (Piperidine) | Human | Radioligand Binding | Ki | 0.16 nM | |

| A-349821 | Aminoalkoxy-biaryl-4-carboxamide | Human | Radioligand Binding | High Potency | ||

| GSK189254 | Benzazepine | Human | Radioligand Binding | Ki | 0.2 nM | |

| Compound 5q | Tetrahydrocyclopenta[d]pyridazin-1-one | Human | Radioligand Binding | High Affinity | ||

| Compound 5u | Tetrahydro-2H-phthalazin-1-one | Human | Radioligand Binding | High Affinity |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following are key experimental protocols frequently employed in the discovery and characterization of H3 receptor antagonists.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.

-

Preparation of Membranes: Crude synaptosomal membranes are prepared from rodent brains or from cell lines (e.g., CHO, HEK293) recombinantly expressing the human or rat H3 receptor.

-

Radioligand: A radiolabeled H3 receptor antagonist with high affinity, such as [¹²⁵I]iodoproxyfan or Nα-[³H]methylhistamine, is used.

-

Incubation: The membranes are incubated with the radioligand in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled H3 receptor ligand. For competition binding, membranes are incubated with the radioligand and varying concentrations of the test compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor.

-

cAMP Accumulation Assay: The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase.

-

Cells expressing the H3 receptor are pre-incubated with the test compound.

-

Adenylyl cyclase is then stimulated with forskolin.

-

The intracellular concentration of cyclic AMP (cAMP) is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

An antagonist will block the inhibitory effect of an H3 agonist on forskolin-stimulated cAMP accumulation. An inverse agonist will increase cAMP levels in the absence of an agonist.

-

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation.

-

Cell membranes expressing the H3 receptor are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Receptor activation by an agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

An antagonist will block the agonist-stimulated [³⁵S]GTPγS binding. An inverse agonist will decrease the basal [³⁵S]GTPγS binding.

-

-

Measurement of tele-Methylhistamine (t-MeHA) Levels: This in vivo assay assesses the effect of H3R antagonists on histamine turnover in the brain.

-

Animals (e.g., mice) are administered the test compound via intraperitoneal (i.p.) or oral (p.o.) route.

-

At a specified time point, the animals are euthanized, and their brains are collected.

-

The levels of t-MeHA, the primary metabolite of histamine in the brain, are measured using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

-

An increase in t-MeHA levels indicates an increase in histamine release and turnover, consistent with H3 receptor antagonism.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the discovery of H3 receptor antagonists.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Structure-Activity Relationship (SAR) Workflow.

Caption: Experimental Workflow for H3R Antagonist Discovery.

Conclusion

The development of potent and selective histamine H3 receptor antagonists represents a promising avenue for the treatment of various CNS disorders. While this compound has served as a valuable pharmacological tool and therapeutic agent, its modest H3R affinity highlights the need for novel derivatives with enhanced properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of new H3R antagonists. By leveraging comparative pharmacological data and robust experimental methodologies, the scientific community can continue to advance the development of next-generation therapeutics targeting the histaminergic system.

References

- 1. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound at histamine H3 receptors: mixed inverse agonism/agonism in vitro and partial inverse agonism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on Preliminary Studies of Betahistine for Non-Vestibular CNS Disorders

Executive Summary: Betahistine, a structural analog of histamine, has been widely used for decades in the treatment of vestibular disorders such as Ménière's disease.[1][2] Its mechanism of action, primarily involving weak agonism at histamine H1 receptors and potent antagonism (or inverse agonism) at histamine H3 receptors, has prompted investigation into its potential therapeutic applications beyond the vestibular system.[3][4][5] As an H3 receptor antagonist, this compound enhances the release of multiple neurotransmitters in the central nervous system (CNS), including histamine, acetylcholine, norepinephrine, and dopamine, which are crucial for various cognitive and neurological functions. This guide provides an in-depth summary of the preliminary preclinical and clinical evidence for this compound's efficacy in a range of non-vestibular CNS disorders, including cognitive impairment, neuroinflammatory conditions, and Attention-Deficit/Hyperactivity Disorder (ADHD). It details the experimental protocols of key studies, presents quantitative data in structured formats, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action in the Central Nervous System

This compound's therapeutic potential in CNS disorders stems from its unique interaction with the brain's histaminergic system. It acts as a weak partial agonist on postsynaptic H1 receptors and, more significantly, as a potent antagonist or inverse agonist on presynaptic H3 autoreceptors.

The H3 receptor is a key presynaptic autoreceptor that negatively regulates the synthesis and release of histamine from histaminergic neurons. By blocking these receptors, this compound removes this inhibitory feedback loop, leading to increased histamine turnover and release in the brain. Furthermore, H3 receptors also function as heteroreceptors on other, non-histaminergic neurons, where they control the release of various other neurotransmitters. Consequently, this compound's antagonism at H3 heteroreceptors promotes the release of acetylcholine, dopamine, serotonin, and norepinephrine, neurotransmitters critically involved in cognition, attention, and mood. This multifaceted mechanism forms the basis of its potential efficacy in treating a variety of CNS conditions.

Evidence in Cognitive Impairment

Several studies suggest that higher doses of this compound can improve cognitive function in different patient populations.